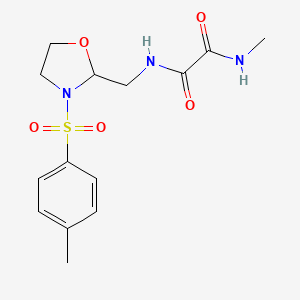
N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a compound with the molecular formula C14H19N3O5S and a molecular weight of 341.38 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves multiple steps, starting from the preparation of the oxazolidinone ring. The oxazolidinone nucleus is a popular heterocycle framework in synthetic organic chemistry, often used as a chiral auxiliary in stereoselective transformations . The synthesis typically involves the reaction of an appropriate amine with an oxalyl chloride derivative under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that the production follows similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The tosyl group in the oxazolidinone ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound likely inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This inhibition prevents the formation of peptide bonds, thereby halting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibacterial agent with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced activity against certain bacterial strains.
Uniqueness
N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is unique due to its specific structural features, such as the tosyl group on the oxazolidinone ring, which may confer distinct chemical and biological properties compared to other oxazolidinone derivatives.
Properties
IUPAC Name |
N-methyl-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-10-3-5-11(6-4-10)23(20,21)17-7-8-22-12(17)9-16-14(19)13(18)15-2/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKLVNBJGQXZPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














